REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][NH:3]1.[I:12]N1C(=O)CCC1=O>C(Cl)Cl>[I:12][C:5]1[CH:6]=[C:7]([C:8]([O:10][CH3:11])=[O:9])[C:2](=[O:1])[NH:3][CH:4]=1
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Name
|
|
Quantity
|
19.48 g
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Type
|
reactant
|
Smiles
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O=C1NC=CC=C1C(=O)OC
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Name
|
|
Quantity
|
36.15 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
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Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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at reflux under a nitrogen atomosphere in the dark for 48 hours
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Duration
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48 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture is concentrated to 150 ml under reduced pressure
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Type
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FILTRATION
|
Details
|
the solid which forms is collected by filtration
|
Type
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WASH
|
Details
|
washed with small portions of cold methylene chloride and benzene
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(NC1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.59 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |